molecular formula C11H11ClO3 B2554820 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one CAS No. 879045-01-9

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one

Cat. No.: B2554820
CAS No.: 879045-01-9
M. Wt: 226.66
InChI Key: NJMIQSNDSHMLOH-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is an organic compound that features a benzodioxin ring fused with a chlorinated propanone moiety

Biochemical Analysis

Chemical Reactions Analysis

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include bases like sodium carbonate, reducing agents like lithium hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction pathway chosen .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one include other benzodioxin derivatives and chlorinated propanones. Some notable examples are:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .

Properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7(12)11(13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMIQSNDSHMLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCCO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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